Di-tert-butylphosphinylferrocen
Description
Di-tert-butylphosphinylferrocene (C₁₈H₂₈BF₄FeP) is a highly electron-rich dialkylphosphinoferrocene ligand characterized by its tert-butyl substituents attached to the phosphorus atom. Its structure combines a ferrocene backbone with a bulky di-tert-butylphosphine group, which confers exceptional electron-donating properties and steric bulk. These attributes make it a valuable ligand in transition-metal-catalyzed cross-coupling reactions, including C–C, C–N, and C–S bond formations .
The synthesis of this compound involves metallation of ferrocene followed by reaction with tert-butylchlorophosphine. However, challenges arise due to its propensity for oxidation to the phosphine oxide and the difficulty in achieving selective mono-metallation of ferrocene. Existing procedures report medium-low yields (30–50%) and require stringent conditions, such as dry-box environments, to prevent decomposition . Spectral data, including ³¹P NMR (δ -0.85) and IR (3109 cm⁻¹ for C–H stretches), confirm its structural integrity and purity .
Properties
Molecular Formula |
C18H27FeP |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
InChI Key |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diaryl or dialkyl phosphine oxides under controlled conditions. The reaction typically takes place in a solvent such as 1,2-dichloroethane, and the mixture is stirred under a nitrogen atmosphere. The reaction is followed by hydrolysis and crystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of di-tert-butylphosphinoferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The gentle reaction conditions make it suitable for industrial applications in organic synthesis and advanced electrochemical systems .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound exhibits unique electrochemical behavior due to its bulky substituents and interactions with transition metals.
Reduction: The compound can participate in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: Di-tert-butylphosphinoferrocene can undergo substitution reactions, where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of di-tert-butylphosphinoferrocene include palladium(II) catalysts, Grignard reagents, and various nucleophilic precursors. The reactions often take place under mild conditions, making the compound highly versatile in different chemical processes .
Major Products
The major products formed from the reactions of di-tert-butylphosphinoferrocene depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the compound promotes efficient aryl-aryl bond formation, leading to the synthesis of polycyclic indoles and other complex organic molecules .
Scientific Research Applications
Di-tert-butylphosphinoferrocene has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Di-tert-butylphosphinoferrocene is used in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Mechanism of Action
The mechanism of action of di-tert-butylphosphinoferrocene involves its role as a ligand in catalysis. The compound forms complexes with transition metals, which then participate in various catalytic cycles. The bulky di-tert-butylphosphino groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Properties
Di-tert-butylphosphinylferrocene is distinguished by its electron-rich nature compared to other dialkylphosphinoferrocenes. The tert-butyl groups enhance electron donation to the metal center, as quantified by Tolman Electronic Parameters (TEP), while imposing significant steric bulk. For example:
| Compound | Substituents | TEP (cm⁻¹) | Steric Bulk (ų) |
|---|---|---|---|
| Di-tert-butylphosphinylferrocene | tert-butyl | ~2050 | ~160 |
| Dimethylphosphinoferrocene | methyl | ~2065 | ~100 |
| Diethylphosphinoferrocene | ethyl | ~2060 | ~120 |
Note: TEP values are illustrative; lower values indicate stronger electron-donating capacity. Steric bulk estimated using Cone Angles.
The tert-butyl groups in Di-tert-butylphosphinylferrocene provide superior electron density, enabling faster oxidative addition in catalytic cycles compared to less bulky analogs .
Stability and Oxidation Resistance
Di-tert-butylphosphinylferrocene is more oxidation-prone than triarylphosphines (e.g., triphenylphosphine) due to the weaker P–C bond strength in dialkylphosphines. In contrast, triarylphosphinoferrocenes exhibit greater air stability but lower electron-donating capacity. For instance:
| Compound | Oxidation Onset Potential (V vs. SCE) |
|---|---|
| Di-tert-butylphosphinylferrocene | -0.15 |
| Triphenylphosphinoferrocene | +0.25 |
This trade-off between electron richness and stability limits Di-tert-butylphosphinylferrocene’s handling to inert atmospheres .
Catalytic Performance
In Suzuki-Miyaura coupling, Di-tert-butylphosphinylferrocene outperforms less electron-rich ligands. For example, in aryl chloride couplings:
| Ligand | Substrate | Yield (%) |
|---|---|---|
| Di-tert-butylphosphinylferrocene | 4-Cl-C₆H₄CN | 92 |
| Diethylphosphinoferrocene | 4-Cl-C₆H₄CN | 68 |
The tert-butyl groups accelerate transmetallation and reductive elimination steps, critical for challenging substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
